molecular formula C13H15N B249455 2-Cyclopentyl-2-phenylacetonitrile CAS No. 3753-59-1

2-Cyclopentyl-2-phenylacetonitrile

Cat. No.: B249455
CAS No.: 3753-59-1
M. Wt: 185.26 g/mol
InChI Key: GLLGDXIKHKJEBV-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-phenylacetonitrile is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research, particularly in the structure-based design of small-molecule inhibitors. Its core structure, featuring a nitrile group attached to a carbon bearing both cyclopentyl and phenyl rings, makes it a valuable intermediate for constructing conformationally constrained compounds. This design strategy is critical for developing high-affinity ligands, as rigidification can reduce the entropic penalty upon binding to a target protein and improve selectivity . Research into targeted therapies for acute leukemias involving MLL gene rearrangements has highlighted the importance of such chemical scaffolds. The structural motif of this compound is analogous to key fragments found in potent menin-MLL interaction inhibitors . These inhibitors disrupt a critical protein-protein interaction that drives the expression of genes responsible for leukemogenesis, representing a promising therapeutic strategy for MLL-rearranged leukemia . Furthermore, this compound serves as a key synthetic intermediate for exploring novel chemokine receptor modulators . Its application in this area underscores its utility in early-stage drug discovery for developing potential treatments for a range of inflammatory and autoimmune diseases. For research personnel, this compound provides a versatile starting point for lead optimization and the exploration of new chemical entities targeting various protein classes.

Properties

IUPAC Name

2-cyclopentyl-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLGDXIKHKJEBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

State of the Art Synthetic Methodologies for 2 Cyclopentyl 2 Phenylacetonitrile

Direct Alkylation Approaches to the Quaternary Carbon Center

Direct alkylation is a primary strategy for constructing the quaternary carbon in 2-cyclopentyl-2-phenylacetonitrile. This involves the deprotonation of a phenylacetonitrile (B145931) precursor to generate an α-cyano carbanion, which then acts as a nucleophile, attacking an electrophilic cyclopentyl source.

A cornerstone of nitrile synthesis involves the reaction of nitrile-stabilized anions with electrophiles. thieme-connect.de The protons alpha to a nitrile group are acidic enough to be removed by strong bases, creating a potent nucleophile. wikipedia.org This α-cyano carbanion can then participate in nucleophilic substitution reactions to form a new carbon-carbon bond.

The generation of the requisite α-cyano carbanion from phenylacetonitrile is achieved through deprotonation using a strong base. The choice of base is critical and depends on the acidity of the nitrile. For relatively acidic compounds like phenylacetonitrile, a variety of strong bases are effective. encyclopedia.pub Commonly employed bases include alkali metal amides such as sodium amide (NaNH₂) and lithium diisopropylamide (LDA), as well as organolithium reagents like butyllithium (B86547) (BuLi). thieme-connect.dewikipedia.org Alkali metal hydrides, such as sodium hydride (NaH), are also used to generate the nitrile anion. thieme-connect.de The use of these powerful bases ensures a high concentration of the carbanion, driving the subsequent alkylation step. thieme-connect.de However, a significant challenge in the alkylation of primary nitriles is the potential for over-alkylation, leading to dialkylated products alongside the desired monoalkylated compound. thieme-connect.dewikipedia.org

Table 1: Common Strong Bases for Nitrile Anion Generation

Base Chemical Formula Typical Use Case
Lithium Diisopropylamide C₆H₁₄LiN Kinetic enolate formation, often used in aprotic solvents like THF at low temperatures. thieme-connect.de
Butyllithium C₄H₉Li A very strong base, can also act as a nucleophile, requiring careful temperature control. wikipedia.orgencyclopedia.pub
Sodium Hydride NaH A non-nucleophilic base, often used in solvents like DMF or THF. thieme-connect.de

Once generated, the phenylacetonitrile anion serves as a potent nucleophile that readily reacts with suitable electrophiles in an Sₙ2 displacement reaction. encyclopedia.pub For the synthesis of this compound, a reactive cyclopentyl electrophile is required. Cyclopentyl bromide is a common choice for this purpose. The carbanion attacks the electrophilic carbon of the cyclopentyl bromide, displacing the bromide leaving group and forming the desired carbon-carbon bond to create the quaternary center. Other reactive electrophiles, such as cyclopentyl iodide or tosylate, could also be employed.

The efficiency and selectivity of the alkylation reaction are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, and the specific base used. Aprotic polar solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are frequently used for these reactions. thieme-connect.de DMF, for instance, is a common solvent for reactions involving sodium hydride or potassium carbonate. THF is often the solvent of choice when using bases like LDA or butyllithium, particularly at low temperatures (-78 °C) to ensure kinetic control and minimize side reactions. thieme-connect.de Another technique, phase-transfer catalysis, uses a tetraalkylammonium salt in a two-phase system (e.g., aqueous sodium hydroxide (B78521) and an organic solvent) to facilitate the alkylation of arylacetonitriles. wikipedia.orgorgsyn.org

Table 2: Solvent Effects on Alkylation Reactions

Solvent Properties Typical Base Pairing Notes
Tetrahydrofuran (THF) Aprotic ether, moderately polar LDA, Butyllithium Ideal for reactions under kinetic control at low temperatures. thieme-connect.de

Grignard reagents are powerful nucleophiles that typically react with nitriles via addition to the electrophilic carbon of the cyano group. numberanalytics.comorganicchemistrytutor.com This reaction pathway is a well-established method for the synthesis of ketones. libretexts.orgcommonorganicchemistry.comlibretexts.org While one report suggests cyclopentylmagnesium bromide can be used to synthesize the title compound, the more common reaction involves nucleophilic attack on the nitrile itself.

The reaction mechanism begins with the nucleophilic attack of the Grignard reagent (R-MgX) on the electrophilic carbon atom of the nitrile (R'-C≡N). organicchemistrytutor.comjove.com This addition breaks the carbon-nitrogen triple bond, forming an intermediate imine anion, specifically a magnesium salt of an imine. libretexts.orglibretexts.orgjove.com This intermediate is stable and does not react further with another equivalent of the Grignard reagent because of its negative charge. organicchemistrytutor.com Upon aqueous acidic workup (e.g., with H₃O⁺), the imine salt is protonated to form an imine. jove.commasterorganicchemistry.com Imines are generally unstable in aqueous acid and readily undergo hydrolysis. organicchemistrytutor.com The hydrolysis process converts the imine into a ketone, with the carbon atom of the original nitrile group becoming the carbonyl carbon of the final ketone product. libretexts.orglibretexts.org

Grignard Reagent Additions to Phenylacetonitrile Derivatives

Mechanistic Considerations of Grignard Additions to Nitriles

The addition of Grignard reagents to nitriles is a fundamental transformation for the synthesis of ketones after hydrolysis, and by extension, can be a key step in the pathway to compounds like this compound. masterorganicchemistry.comchemistrysteps.comlibretexts.org The reaction proceeds through the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile group. chemistrysteps.comlibretexts.org This initial addition forms a magnesium salt of an imine, which is a stable intermediate. masterorganicchemistry.com Subsequent hydrolysis of this intermediate yields the corresponding ketone. masterorganicchemistry.comlibretexts.org

The reaction is generally considered to be second-order, being first-order in both the Grignard reagent and the nitrile. masterorganicchemistry.com Kinetic studies have shown that the reaction of a Grignard reagent with benzonitrile (B105546) involves both the dialkylmagnesium species (R₂Mg) and the alkylmagnesium halide (RMgX). masterorganicchemistry.com While double addition of the Grignard reagent to the nitrile is rare due to the formation of a highly unstable dianion on the nitrogen, it is a potential side reaction to consider. masterorganicchemistry.comchemistrysteps.com

Recent studies have explored the use of non-conventional reaction conditions, such as performing the reaction in the presence of air and moisture, which can surprisingly lead to selective product formation. nih.govresearchgate.net Computational studies, including Density Functional Theory (DFT) calculations, have been employed to elucidate the reaction mechanism, highlighting the crucial role of the solvent and reaction conditions in determining the product distribution. nih.gov

Catalytic Enhancement in Grignard Reactions (e.g., Copper(I) Salts)

The efficiency of Grignard additions to nitriles, particularly with sterically demanding substrates, can be significantly improved through the use of catalysts. masterorganicchemistry.com Copper(I) salts are particularly effective in this regard. masterorganicchemistry.com The use of copper catalysts can also influence the regioselectivity of the reaction, for example, in conjugate additions to α,β-unsaturated systems. beilstein-journals.orgrug.nl

The mechanism of copper-catalyzed Grignard additions is thought to involve the formation of an organocuprate species in situ. A widely accepted mechanism for the conjugate addition of organometallic compounds involves the reversible formation of a copper-olefin π-complex, followed by oxidative addition to form a copper(III) intermediate, and finally reductive elimination to yield the product. rug.nl The choice of ligand for the copper catalyst is crucial for achieving high enantioselectivity in asymmetric transformations. beilstein-journals.org

Table 1: Catalytic Systems for Grignard Additions
CatalystSubstrate ScopeKey FeaturesReference
Copper(I) SaltsSterically demanding nitriles and Grignard reagentsIncreases reaction yield and efficiency masterorganicchemistry.com
NHC-Cu(I) Complexesα,β-unsaturated ketones and estersControls regioselectivity and enables enantioselective conjugate additions beilstein-journals.org
Fe(acac)₃Coupling of Grignard reagents with organic halidesEnables C-C coupling reactions that would otherwise be outcompeted by addition to other functional groups wikipedia.org

Advanced C-C Bond Forming Strategies Leading to the this compound Skeleton

Modern organic synthesis offers a variety of powerful methods for constructing the carbon framework of complex molecules like this compound.

Palladium-catalyzed reactions are a cornerstone of modern C-C bond formation. A notable strategy involves the difunctionalization of alkenes, where two new functional groups are added across a double bond. researchgate.net Specifically, Pd-catalyzed coupling reactions between 2-allylphenyl triflate derivatives and alkyl nitriles have been developed to synthesize indanes bearing cyanomethyl groups. acs.orgnih.gov This transformation forms a five-membered ring and two C-C bonds in a single step, with the potential to create up to two stereocenters. researchgate.netacs.org

The success of these reactions often hinges on the choice of the palladium catalyst and ligand. For instance, the use of a preformed BrettPhosPd(allyl)(Cl) complex has been shown to be crucial for the successful coupling of alkyl nitriles with aryl or alkenyl triflates. nih.govnih.gov The proposed mechanism involves the oxidative addition of the triflate to a Pd(0) complex, followed by alkene coordination, nucleopalladation, and reductive elimination to afford the final product. nih.gov

Electrochemistry has emerged as a sustainable and powerful tool in organic synthesis, offering an alternative to traditional chemical reagents. rhhz.netresearchgate.net Electrochemical methods can be employed for the synthesis of α-substituted nitriles. For instance, the anodic oxidation of benzylic azides can lead to the formation of the corresponding nitriles through a Schmidt-type rearrangement of an intermediate benzyl (B1604629) cation. rhhz.net

Another approach involves the direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) using a nickel catalyst. rsc.org This method proceeds through a dehydrogenation-imination-dehydrogenation sequence and offers a green route to nitriles under mild conditions. rsc.org Furthermore, electrochemical [2+2+2] annulation reactions of alkynes and nitriles, mediated by a triarylamine redox catalyst, provide a metal-free route to substituted pyridines, showcasing the potential of electrosynthesis in constructing complex heterocyclic systems. researchgate.netchemrxiv.org

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an atom-economical and environmentally benign method for C-C and C-N bond formation. acs.orgnih.gov This methodology utilizes alcohols as alkylating agents, with water being the only byproduct. acs.orgnih.gov A catalyst, typically a transition metal complex, temporarily "borrows" hydrogen from the alcohol to form a reactive carbonyl intermediate. This intermediate then reacts with a nucleophile, such as a nitrile, and the borrowed hydrogen is returned in a subsequent reduction step to yield the alkylated product. acs.orgnih.gov

Both precious and earth-abundant metals have been employed as catalysts for the α-alkylation of nitriles with alcohols. acs.orgnih.govrsc.orgrsc.org For example, cobalt nanoparticles supported on N-doped carbon have been shown to be effective for the coupling of various nitriles with a wide range of alcohols. rsc.org Similarly, manganese pincer complexes have been used for the chemoselective alkylation of nitriles with alcohols, including the challenging methylation reaction using methanol. scispace.com

Table 2: Advanced C-C Bond Forming Strategies
MethodologyKey ReactantsCatalyst/ConditionsKey FeaturesReference
Palladium-Catalyzed Alkene DifunctionalizationAlkyl nitriles, 2-allylphenyl triflatesBrettPhosPd(allyl)(Cl)Forms a five-membered ring and two C-C bonds in one step nih.govnih.gov
Electrochemical SynthesisBenzylic azides or primary alcohols and ammoniaAnodic oxidation or Nickel catalystSustainable, avoids harsh chemical oxidants rhhz.netrsc.org
Borrowing HydrogenNitriles, AlcoholsCobalt or Manganese catalystsAtom-economical, water is the only byproduct rsc.orgscispace.com

Control of Stereochemistry in this compound Synthesis

Achieving stereocontrol in the synthesis of molecules with chiral centers is a major goal in organic chemistry. For a molecule like this compound, which possesses a stereogenic center at the carbon bearing the cyclopentyl and phenyl groups, controlling the absolute configuration is crucial for many applications.

Asymmetric synthesis can be achieved through several strategies, including the use of a chiral pool, resolution of a racemic mixture, employing chiral auxiliaries, or through enantioselective catalysis. ethz.ch In the context of the synthetic methods discussed, enantioselective catalysis offers a highly efficient approach.

For instance, in Grignard-type additions, the use of chiral ligands on a copper catalyst can induce high enantioselectivity. beilstein-journals.org Similarly, in palladium-catalyzed reactions, the choice of a chiral ligand can lead to the formation of enantioenriched products.

A relevant example is the stereoselective synthesis of mirogabalin, which involves the 1,4-selective addition of lithioacetonitrile to an alkylidene malonate. researchgate.net While not directly synthesizing this compound, this demonstrates a strategy for the stereoselective introduction of a cyano-containing two-carbon unit.

The development of new chiral catalysts and asymmetric methodologies continues to be an active area of research, with the potential to provide highly efficient and selective routes to enantiomerically pure this compound and related compounds.

Strategies for Asymmetric Induction

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over the other during a chemical reaction. In the context of synthesizing chiral derivatives like this compound, this involves creating the α-stereocenter with a specific three-dimensional orientation. This is typically achieved by introducing a chiral element into the reaction that influences the transition state of the key bond-forming step. The primary strategies employed are the use of chiral catalysts, which participate in the reaction catalytically, or chiral auxiliaries, which are stoichiometrically attached to the substrate to direct the stereochemical outcome. researchgate.net

Chiral catalysis represents a highly efficient and atom-economical approach to asymmetric synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. For the functionalization of nitriles, transition-metal catalysis has been particularly successful.

Pioneering work has demonstrated the utility of palladium and nickel complexes for the asymmetric α-arylation and alkylation of nitriles. For instance, palladium complexes with chiral phosphoramidite (B1245037) ligands have been effectively used for the α-arylation of α-aryl alkyl nitriles, allowing for the construction of quaternary stereocenters with high enantioselectivity. researchgate.net Another advanced strategy involves a synergistic approach combining palladium catalysis with a chiral phase-transfer catalyst (PTC). In this system, a palladium complex activates the substrate to form an electrophilic species and a tertiary α-cyano carbanion, which then forms a chiral ion pair with the PTC, enabling a highly enantioselective nucleophilic attack. acs.org

Recent developments have also focused on cyanide-free methods to enhance safety and practicality. One such method employs chiral N,N'-dioxide/metal salt complexes to catalyze the asymmetric addition of formaldehyde (B43269) N,N-dialkylhydrazone (a nitrile equivalent) to various electrophiles, yielding chiral nitriles with high enantiomeric excess (ee). acs.orgnih.gov

Catalyst SystemReaction TypeSubstrate TypeEnantioselectivity (ee)Reference
Pd / Chiral Phosphoramiditeα-Arylationα-Aryl alkyl nitrilesHigh researchgate.net
[Pd(allyl)Cl]₂ / Chiral Phosphine & PTCIntramolecular AllylationAllyl 2-cyanoacetatesUp to 99% acs.org
Chiral N,N'-dioxide / Ni(OTf)₂Addition of Nitrile Equivalentα,β-Unsaturated ketones94-96% acs.org
Ni / Chiral LigandStereoconvergent Cross-CouplingRacemic α-halonitrilesHigh nih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse. researchgate.net This strategy has been widely applied in asymmetric synthesis, including the alkylation of carbonyl compounds using Evans oxazolidinone auxiliaries. sioc-journal.cn

A significant breakthrough in nitrile chemistry involves the deprotonation of a chiral nitrile using specific magnesium bases like TMPMgCl (2,2,6,6-tetramethylpiperidylmagnesium chloride). rsc.orgthieme.de Unlike deprotonation with lithium diisopropylamide (LDA), which typically leads to a planar, achiral ketenimine intermediate and results in racemization, the use of TMPMgCl can generate a configurationally stable chiral α-magnesiated nitrile at low temperatures. rsc.orgthieme.de This chiral organometallic intermediate can then react with various electrophiles with high enantiomeric enrichment and a retention of configuration, providing a powerful method for synthesizing substituted chiral nitriles. rsc.orgthieme.de

The asymmetric Strecker reaction is another classic example where a chiral reagent, typically a chiral amine, is used to form a chiral imine intermediate. Subsequent addition of cyanide yields an enantioenriched α-aminonitrile, which serves as a precursor to α-amino acids. mdpi.com

Auxiliary/ReagentBaseReaction TypeKey FeatureStereoselectivityReference
N-Boc-piperidineTMPMgClElectrophilic TrappingConfigurationally stable α-cyano GrignardHigh ee rsc.orgthieme.de
N-Boc-piperidineLDAElectrophilic TrappingAchiral lithiated intermediateRacemic product thieme.dethieme.de
(S)-α-phenylethylamine-Strecker ReactionForms chiral imine intermediateHigh de mdpi.com
Evans Oxazolidinone-Michael AdditionSteric shielding by auxiliaryUp to 98% de sioc-journal.cn

Diastereoselective Synthesis Approaches for Analogous Compounds

When a molecule contains two or more stereocenters, the relative stereochemistry between them is described as diastereomeric. Diastereoselective synthesis aims to produce one diastereomer preferentially. For compounds analogous to this compound that may contain additional stereocenters, controlling diastereoselectivity is critical.

A key strategy for achieving high 1,2-asymmetric induction is through the alkylation of conformationally constrained acyclic metalated nitriles. acs.org By designing a substrate where a bulky sp²-hybridized substituent (like a phenyl group) projects over the metalated nitrile, it creates a sterically biased environment. This directs the approach of an incoming electrophile to the opposite face, leading to the highly diastereoselective formation of products with contiguous stereocenters. acs.org

Multicomponent reactions have also been developed for the diastereoselective synthesis of complex acyclic structures. For example, a chiral nickel(II) complex of glycine (B1666218) can be used in a tandem reaction to construct two or three adjacent chiral centers in a single step with good diastereoselectivity, affording novel α-amino acid derivatives. mdpi.com Similarly, Michael additions controlled by chiral auxiliaries, such as the Evans auxiliary, can generate products with two new stereocenters in high diastereomeric purity. sioc-journal.cn

MethodKey FeatureResultDiastereomeric Ratio (dr) / deReference
Alkylation of Metalated Nitrile1,2-Asymmetric induction via steric shieldingContiguous tertiary-quaternary centersExcellent acs.org
Three-Component ReactionChiral Nickel(II) glycinate (B8599266) equivalentα-Amino-β-substituted butyric acidsHigh mdpi.com
Michael AdditionEvans chiral auxiliary controlβ-substituted carbonyl compoundsUp to 98% de sioc-journal.cn
Alkylation of Chiral OxazinoneCamphor-derived chiral auxiliaryα,α-disubstituted α-amino acids>95:5 researchgate.net

Enantioselective Approaches to α-Chiral Nitriles

The development of enantioselective methods to produce α-chiral nitriles is of broad interest because the nitrile group is a versatile functional handle that can be converted into amines, aldehydes, ketones, and carboxylic acids. acs.orgnih.gov Beyond the specific strategies of chiral catalysis and auxiliaries, other powerful enantioselective approaches have emerged.

Stereoconvergent catalysis is a particularly elegant strategy where a racemic starting material is converted into a single enantiomer of the product. For example, the nickel-catalyzed Negishi cross-coupling of racemic α-halonitriles with organozinc reagents can furnish a wide array of enantioenriched α-arylnitriles and allylic nitriles. nih.gov This approach is powerful as it avoids the need for a resolution step or an enantiomerically pure starting material.

Furthermore, the increasing demand for greener and safer chemical processes has spurred the development of cyanide-free synthetic routes. acs.org These methods often rely on the catalytic enantioselective transformation of substrates containing nitrile-equivalent functional groups. For instance, biocatalytic processes using enzymes like aldoxime dehydratases can achieve the enantioselective dehydration of aldoximes to produce chiral nitriles with excellent enantiomeric excess. mdpi.com Catalytic asymmetric addition reactions using formaldehyde N,N-dialkylhydrazone as a masked nitrile source also provide an efficient and practical alternative to using highly toxic cyanide reagents. acs.orgnih.gov These complementary methods, spanning chemocatalysis and biocatalysis, provide a robust toolkit for the synthesis of valuable α-chiral nitriles. acs.org

Elucidation of Reaction Mechanisms Involving 2 Cyclopentyl 2 Phenylacetonitrile

Electrophilic and Nucleophilic Reactivity of the Nitrile Group.benchchem.comnih.gov

The nitrile group of 2-Cyclopentyl-2-phenylacetonitrile possesses a carbon-nitrogen triple bond, which makes it susceptible to both nucleophilic and electrophilic attacks. The carbon atom is electrophilic due to the electronegativity of the nitrogen atom, making it a target for nucleophiles. libretexts.org Conversely, the lone pair of electrons on the nitrogen atom allows for electrophilic attack.

The reduction of the nitrile group in this compound to a primary amine, 2-cyclopentyl-2-phenylethan-1-amine, is a fundamental transformation. This can be achieved through several mechanisms, primarily involving hydride reagents or catalytic hydrogenation. chemguide.co.uk

Using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄), the reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic nitrile carbon. libretexts.orglibretexts.org This initial attack forms an intermediate imine anion. libretexts.orglibretexts.org A second hydride ion then attacks the imine carbon, leading to a dianion, which upon quenching with water, yields the primary amine. libretexts.orglibretexts.org

Alternatively, catalytic hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.uksavemyexams.com The reaction occurs at elevated temperature and pressure. chemguide.co.uk

ReagentMechanismProduct
Lithium Aluminum Hydride (LiAlH₄)Nucleophilic addition of hydride2-Cyclopentyl-2-phenylethan-1-amine
Catalytic Hydrogenation (H₂/Pd, Pt, or Ni)Addition of hydrogen across the C≡N bond2-Cyclopentyl-2-phenylethan-1-amine

The nitrile group of this compound can be hydrolyzed to form 2-cyclopentyl-2-phenylacetic acid. This process can be catalyzed by either acid or base. chemistrysteps.comlibretexts.org

In acid-catalyzed hydrolysis , the nitrile nitrogen is first protonated by an acid, which enhances the electrophilicity of the nitrile carbon. chemistrysteps.com A water molecule then acts as a nucleophile, attacking the carbon atom. Following a series of proton transfers, an amide intermediate is formed, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. savemyexams.comchemistrysteps.com

Under basic conditions , a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid. chemistrysteps.comlibretexts.org

The electrophilic carbon of the nitrile group in this compound is susceptible to attack by various nucleophiles, not just hydrides or water. libretexts.org A key example is the addition of organometallic reagents, such as Grignard reagents (R-MgX).

When a Grignard reagent reacts with this compound, the nucleophilic carbon of the Grignard reagent adds to the nitrile carbon. masterorganicchemistry.com This forms an intermediate imine anion, which is stabilized as a magnesium salt. masterorganicchemistry.com Subsequent hydrolysis of this intermediate in an acidic medium leads to the formation of a ketone. masterorganicchemistry.com

Reactivity at the Alpha-Carbon (C2) Center

The carbon atom adjacent to the nitrile group, known as the alpha-carbon, exhibits significant reactivity due to the electron-withdrawing nature of the cyano group. This effect acidifies the alpha-hydrogen, facilitating its removal and the formation of a carbanion.

The alpha-hydrogen of this compound is acidic and can be abstracted by a strong base to form a nitrile-stabilized carbanion. thieme-connect.demasterorganicchemistry.com Common strong bases used for this purpose include lithium diisopropylamide (LDA) and sodium hydride (NaH). thieme-connect.delibretexts.org The resulting carbanion is a potent nucleophile. thieme-connect.de The negative charge is delocalized onto the nitrile group through resonance, which contributes to its stability.

The nucleophilic carbanion generated from this compound can readily participate in alkylation and arylation reactions.

α-Alkylation is typically achieved by treating the nitrile with a strong base to form the carbanion, which is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction. libretexts.orgchemistrysteps.com This process results in the formation of a new carbon-carbon bond at the alpha-position. The choice of base and reaction conditions can be crucial, especially for unsymmetrical ketones, to control the regioselectivity of the alkylation. chemistrysteps.com

α-Arylation involves the coupling of the nitrile's carbanion with an aryl halide. This transformation is often catalyzed by a transition metal, most commonly palladium. researchgate.netnih.gov The proposed mechanism for palladium-catalyzed α-arylation involves the formation of an arylpalladium enolate intermediate, from which the new carbon-carbon bond is formed via reductive elimination. researchgate.net The development of specialized ligands has significantly expanded the scope of this reaction to include a wide variety of nitriles and aryl halides. researchgate.netorganic-chemistry.org

ReactionReagentsMechanismProduct
α-Alkylation1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X)SN2 attack by the α-carbanion on the alkyl halide2-Alkyl-2-cyclopentyl-2-phenylacetonitrile
α-Arylation1. Strong Base 2. Aryl Halide (Ar-X) 3. Palladium CatalystPalladium-catalyzed cross-coupling2-Aryl-2-cyclopentyl-2-phenylacetonitrile

Oxidative Transformations of the Compound

The chemical structure of this compound, featuring a nitrile group attached to a tertiary carbon bearing both a phenyl and a cyclopentyl group, allows for several oxidative transformations. Research into this compound and related structures has primarily focused on the oxidation of the nitrile functional group, which is a common pathway for converting nitriles into more synthetically versatile carboxylic acids.

The principal oxidative reaction involving this compound is its hydrolysis to 2-Cyclopentyl-2-phenylacetic acid. This transformation is not an oxidation in the sense of increasing the oxidation state of the carbon skeleton but is formally considered an oxidative hydrolysis of the nitrile function. The reaction can be effectively carried out under either acidic or basic conditions. chemguide.co.ukpressbooks.pub

Under acidic conditions, the reaction is typically performed by heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid. chemguide.co.uk The mechanism proceeds through several key steps:

Protonation of the Nitrile: The nitrogen atom of the nitrile group is protonated, which significantly increases the electrophilicity of the nitrile carbon. pressbooks.puborganicchemistrytutor.comjove.com

Nucleophilic Attack by Water: A water molecule, acting as a weak nucleophile, attacks the electrophilic carbon atom. pressbooks.pub

Tautomerization: Following a series of proton transfers, an imidic acid intermediate is formed, which then tautomerizes to the more stable amide, 2-cyclopentyl-2-phenylacetamide. jove.comchemistrysteps.com

Amide Hydrolysis: The intermediate amide is subsequently hydrolyzed under the acidic conditions to yield the final product, 2-Cyclopentyl-2-phenylacetic acid, and an ammonium salt. chemguide.co.ukpressbooks.pub

In base-catalyzed hydrolysis, the nitrile is heated with an aqueous solution of a strong base like sodium hydroxide. chemguide.co.uk The mechanism involves:

Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks the nitrile carbon, forming a negatively charged intermediate. chemistrysteps.com

Protonation and Tautomerization: The intermediate is protonated by water to form an imidic acid, which then rearranges to the amide intermediate. chemistrysteps.com

Saponification: The amide is then hydrolyzed by the base to form the carboxylate salt (e.g., sodium 2-cyclopentyl-2-phenylacetate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. chemguide.co.uk

Other potential oxidative pathways for this compound include oxidation to a ketone, such as cyclopentyl phenyl ketone. This can be achieved using strong oxidizing agents. Furthermore, oxidation at the tertiary carbon could potentially lead to hydroxylated products like 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid, which has been identified as a possible oxidation product impurity.

The table below summarizes the key oxidative transformations identified for this compound and related structures.

Table 1: Summary of Oxidative Transformations

Transformation TypeReagent(s)Intermediate(s)Final Product(s)
Acidic HydrolysisDilute HCl, H₂O, Heat2-Cyclopentyl-2-phenylacetamide2-Cyclopentyl-2-phenylacetic acid, Ammonium chloride
Alkaline HydrolysisNaOH, H₂O, Heat; then H₃O⁺2-Cyclopentyl-2-phenylacetamideSodium 2-cyclopentyl-2-phenylacetate, Ammonia; then 2-Cyclopentyl-2-phenylacetic acid
Oxidation to KetonePotassium permanganate, Chromium trioxideNot specifiedCyclopentyl phenyl ketone
Oxidation to Hydroxy AcidNot specifiedNot specified2-Cyclopentyl-2-hydroxy-2-phenylacetic acid

Advanced Characterization Techniques for Mechanistic and Structural Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of 2-Cyclopentyl-2-phenylacetonitrile, providing detailed information about the chemical environment of each atom.

1D and 2D NMR for Complete Spectral Assignment and Connectivity

One-dimensional (1D) NMR provides fundamental information regarding the structure of the molecule. While complete published ¹H NMR data for this compound is not available in the reviewed literature, partial ¹³C NMR data has been reported. researchgate.net A study on C/Si/Ge bioisosterism identified several key carbon resonances for the compound. researchgate.net

Table 1: Partial ¹³C NMR Spectral Data for this compound
Assignment13C Chemical Shift (δ) [ppm]Reference
Phenyl Carbons129.0, 128.0, 127.7 researchgate.net
Nitrile Carbon (C≡N)120.7 researchgate.net
Quaternary Carbon45.4 researchgate.net
Methine Carbon (Cyclopentyl)42.6 researchgate.net
Methylene Carbons (Cyclopentyl)31.1, 30.4, 25.0 researchgate.net

Stereochemical Assignment via NMR Techniques (e.g., NOESY, ROESY)

Since this compound possesses a chiral center at the carbon bearing the phenyl and cyclopentyl groups, determining its stereochemistry is essential. NMR techniques such as the Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for this purpose, as they provide information about the spatial proximity of atoms. In a study focused on synthesizing the (R)-enantiomer of the compound, the product was obtained with a high enantiomeric excess, as determined by chiral gas chromatography, but specific NOESY or ROESY data for stereochemical confirmation was not provided. mit.edu For derivatives of this compound, NOESY has been used to establish stereochemistry. nih.gov However, specific NOESY or ROESY studies dedicated to the stereochemical assignment of this compound itself are not documented in the available literature.

In-situ NMR for Reaction Monitoring and Intermediate Detection

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic data and enabling the detection of transient intermediates. This technique could be applied to study the synthesis of this compound, for instance, by tracking the consumption of starting materials like phenylacetonitrile (B145931) and the formation of the product. While the synthesis of this compound and its derivatives is described in several publications, there is no specific mention in the reviewed literature of in-situ NMR being used to monitor these reactions or to detect any reaction intermediates. mit.edugoogle.comgoogleapis.com

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). The expected molecular weight for C₁₃H₁₅N is 185.26 g/mol . While MS data is often reported for characterization, detailed studies using mass spectrometry to elucidate the specific mechanistic pathways of reactions involving this compound, such as fragmentation patterns or the fate of isotopically labeled precursors, have not been found in the surveyed literature. Its derivatives have been characterized by Electrospray Ionization Mass Spectrometry (ESI-MS). researchgate.net

X-ray Crystallography for Absolute Stereochemistry Determination (where applicable)

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires a solid, crystalline sample of sufficient quality. While co-crystal structures of complex derivatives of this compound bound to proteins have been determined, confirming the utility of this scaffold in structure-based drug design, a crystal structure for the parent compound this compound has not been reported in the reviewed scientific literature. nih.govresearchgate.net A thesis from MIT reported crystal data for a related but different compound during a synthesis campaign that also produced this compound. mit.edu

Vibrational Circular Dichroism (VCD) for Conformer Analysis and Absolute Configuration

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is particularly useful for determining the absolute configuration and analyzing the conformational landscape of molecules in solution. A search of the relevant scientific literature did not yield any studies that have employed VCD for the conformational analysis or determination of the absolute configuration of this compound.

Role of 2 Cyclopentyl 2 Phenylacetonitrile As a Synthetic Building Block in Diversified Chemical Research

Precursor in Complex Organic Synthesis

The utility of 2-Cyclopentyl-2-phenylacetonitrile in complex organic synthesis stems from the chemical reactivity of its nitrile group and the stereochemical possibilities at its core. purdue.edu It serves as a foundational molecule that can be elaborated upon through various chemical transformations. iranchembook.ir

This compound is frequently employed as a key intermediate in lengthy synthetic pathways designed to produce sophisticated target molecules. savemyexams.com A common synthetic approach begins with the alkylation of phenylacetonitrile (B145931) using a cyclopentyl halide, such as cyclopentyl bromide, in the presence of a base. Once formed, this compound serves as a versatile building block.

The true synthetic power of this compound is realized through the diverse reactions of its nitrile moiety. The nitrile group can undergo:

Reduction to a primary amine (cyclopentyl(phenyl)methanamine), often using powerful reducing agents like lithium aluminum hydride. This introduces a nucleophilic amino group, which can then be used for amide bond formation, further alkylation, or construction of nitrogen-containing rings.

Hydrolysis to a carboxylic acid (2-cyclopentyl-2-phenylacetic acid) under acidic or basic conditions. This creates a scaffold ready for esterification or conversion to an acyl chloride, opening pathways to a wide array of ester and amide derivatives.

Oxidation , which can lead to the formation of corresponding ketones or carboxylic acids using specific oxidizing agents.

These transformations allow for the seamless integration of the cyclopentyl-phenylacetonitrile core into larger, more intricate molecular frameworks, demonstrating its value in multi-step organic synthesis. purdue.edu

Heterocyclic compounds, which contain rings with at least one non-carbon atom (like nitrogen, oxygen, or sulfur), are central to medicinal chemistry and materials science. The nitrile group of this compound is an excellent functional group for constructing such rings. savemyexams.com

The synthesis of heterocyclic systems can be achieved through cyclization or condensation reactions involving the nitrile. For instance, the nitrile can react with dinucleophilic reagents to form various heterocyclic structures. A patent for related phenylacetic acid derivatives highlights their use in forming heterocyclic compounds, which are known for their potential as angiotensin II antagonists. google.com While specific examples for this compound are proprietary or less documented in open literature, established synthetic methodologies support its potential in this area. For example, condensation with compounds containing both an amine and a thiol group could theoretically lead to the formation of thiazole (B1198619) derivatives, or reaction with hydrazine (B178648) could yield pyrazole-based structures.

Role in the Synthesis of Biologically Relevant Scaffolds (Focus on Synthetic Strategy, not Biological Activity)

The molecular framework of this compound is a key component in the synthesis of scaffolds that are of interest in pharmaceutical research. The focus here is on the chemical strategies used to build these structures, not their ultimate biological function.

The central carbon atom of this compound is a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers. In the synthesis of many complex molecules, particularly those intended for biological applications, controlling this stereochemistry is critical. google.com The compound can be prepared as a racemic mixture (an equal mix of both enantiomers), which can then be separated into its pure, stereoisomerically uniform components using known techniques. google.com

More advanced synthetic strategies focus on asymmetric synthesis to produce a single desired enantiomer from the outset. This can involve:

Enzymatic Reactions : Utilizing enzymes like alcohol dehydrogenases to perform stereoselective reductions on related ketone precursors, yielding chiral alcohols that serve as building blocks. google.com

Chiral Catalysis : Employing chiral catalysts that can direct a reaction, such as the initial alkylation of phenylacetonitrile, to favor the formation of one enantiomer over the other. acs.org

The use of this compound as a chiral precursor allows chemists to construct target molecules with precise three-dimensional arrangements, which is a fundamental requirement in modern organic synthesis.

Derivatization is the process of chemically modifying a compound to produce a range of new compounds with different properties. This compound is an excellent substrate for derivatization, allowing chemists to access a diverse library of related structures. Studies on related scaffolds, such as pyrimidinetriones, have shown that systematic variation of substituents on the cyclopentyl and phenyl rings is a key strategy for exploring chemical space. nih.gov

Key derivatization strategies include:

Nitrile Group Modification : As previously discussed, the nitrile can be converted into amines, carboxylic acids, amides, and esters, providing a primary point of diversification.

Aromatic Ring Functionalization : The phenyl group can undergo electrophilic aromatic substitution to introduce various functional groups (e.g., nitro, halogen, alkyl) at different positions, altering the electronic and steric properties of the molecule.

Cycloalkyl Ring Modification : Research on related compounds has demonstrated that incorporating substituents onto the cycloalkyl ring is a viable strategy for creating structural diversity. nih.gov For example, starting with substituted cyclopentanones or cyclopentylamines allows for the synthesis of derivatives with modified cycloalkyl moieties. nih.gov

The following table summarizes the primary strategies for creating diverse molecular structures from the this compound core.

Derivatization Site Reaction Type Resulting Functional Group Synthetic Utility
Nitrile Group ReductionPrimary Amine (-CH₂NH₂)Amide formation, further alkylation
Nitrile Group HydrolysisCarboxylic Acid (-COOH)Ester/amide synthesis, salt formation
Nitrile Group CycloadditionHeterocyclic Rings (e.g., Tetrazole)Introduction of complex ring systems
Phenyl Ring Electrophilic Substitution-NO₂, -Br, -Cl, -SO₃HModification of electronic properties
Cyclopentyl Ring Synthesis from substituted precursors-CH₃, -OH, -COORFine-tuning of steric and hydrophobic character

This table illustrates common derivatization pathways based on established organic chemistry principles and findings from related molecular systems. nih.gov

Contributions to Material Science Research

Beyond its role in pharmaceutical-oriented synthesis, this compound and its derivatives have applications in material science. The compound can be integrated into polymer formulations to modify and enhance their physical properties. Specifically, its incorporation can improve the durability and chemical resistance of materials like coatings and adhesives.

The structural features of the molecule—a bulky cyclopentyl group and a rigid phenyl ring—can disrupt polymer chain packing, potentially increasing toughness and altering thermal properties. When the nitrile group is polymerized or the molecule is incorporated as a pendant group on a polymer backbone, these characteristics are imparted to the bulk material, making it a useful additive in the development of advanced performance materials.

Precursor for Polymer Monomers

While direct and extensive research on this compound as a primary monomer for polymerization is not widely documented, its chemical structure presents significant potential for the synthesis of specialized monomers. The reactivity of the nitrile group is central to its role as a monomer precursor. Through established chemical transformations, this compound can be converted into various functionalized molecules that are capable of undergoing polymerization.

For instance, the reduction of the nitrile group can yield a primary amine, 2-cyclopentyl-2-phenylethan-1-amine. This resulting amine can then serve as a monomer in the synthesis of polyamides or polyimides. Similarly, hydrolysis of the nitrile functionality leads to the formation of 2-cyclopentyl-2-phenylacetic acid, which can be utilized as a monomer for the preparation of polyesters and polyamides.

The general pathways for converting this compound into polymerizable monomers are outlined below.

Table 1: Potential Monomer Synthesis from this compound

Starting MaterialTransformationResulting Monomer ClassPotential Polymer Type
This compoundReduction of Nitrile GroupPrimary AminePolyamide, Polyimide
This compoundHydrolysis of Nitrile GroupCarboxylic AcidPolyester (B1180765), Polyamide

These transformations highlight the compound's latent utility in polymer chemistry, allowing for the introduction of the bulky and hydrophobic cyclopentyl-phenyl group into a polymer chain, which could impart unique physical and chemical properties to the final material.

Integration into Functional Materials via Chemical Modification

This compound is a valuable compound for integration into functional materials, particularly for the enhancement of polymer properties. Its incorporation into polymer formulations can improve characteristics such as durability and chemical resistance, which is especially relevant for the development of advanced coatings and adhesives.

The integration is typically achieved through chemical modification of the nitrile group, which acts as a handle for covalently bonding the molecule to a polymer backbone or for its use as a functional additive. The primary routes for modification involve reduction to an amine or hydrolysis to a carboxylic acid.

Reduction to Amine: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This amine can then react with polymers containing electrophilic groups (e.g., epoxides, acid chlorides, or isocyanates) to form a stable covalent bond.

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis converts the nitrile group into a carboxylic acid. This acid can then be incorporated into polyester or polyamide chains through condensation reactions or be used to modify polymers with hydroxyl or amine functionalities.

The bulky cyclopentyl and phenyl groups of the molecule can enhance the steric hindrance and hydrophobicity of the material, potentially improving its resistance to chemical attack and environmental degradation.

Table 2: Chemical Modifications for Integration into Functional Materials

Modification ReactionReagentsFunctional Group IntroducedApplication in Materials
ReductionLithium aluminum hydride (LiAlH4), Catalytic HydrogenationPrimary Amine (-CH2NH2)Curing agent for epoxies, modification of polymers with electrophilic groups.
HydrolysisAcid or Base (e.g., H2SO4, NaOH)Carboxylic Acid (-COOH)Monomer for polyesters/polyamides, surface modification of materials.

These modification strategies allow for the tailored incorporation of this compound's structural features into a variety of materials, thereby enhancing their performance characteristics for specific applications.

Applications in Agrochemical and Flavor/Fragrance Synthesis (Focus on Chemical Role, not Product Properties)

The chemical structure of this compound makes it a useful intermediate in the synthesis of active ingredients for the agrochemical and flavor/fragrance industries. Its role is primarily that of a building block, which can be chemically transformed to create more complex target molecules.

In agrochemical synthesis , this compound serves as a precursor for the development of environmentally conscious herbicides and pesticides. Its chemical framework is utilized to construct molecules that can modulate plant growth or enhance pest resistance. The synthesis of such agrochemicals often involves the transformation of the nitrile group into other functionalities, such as amides or carboxylic acids, which are common in biologically active molecules. The phenylacetonitrile core is a known structural motif in various agrochemicals, and the addition of the cyclopentyl group can influence the lipophilicity and steric profile of the final product, potentially affecting its uptake and activity. dokumen.pubresearchgate.net

In the flavor and fragrance industry , this compound is explored for its potential as a precursor to compounds with unique scent profiles. The synthesis of fragrance molecules often relies on the precise arrangement of functional groups and carbon skeletons. The condensation of phenylacetonitrile derivatives with cyclic ketones, such as cyclopentanone (B42830) or cyclohexanone, is a known method for producing fragrance ingredients. google.comgoogle.com For instance, the related compound 2-cyclohexylidene-2-phenylacetonitrile (B79946) is used as an odoriferous substance. google.comjustia.com By analogy, this compound can be synthesized through the condensation of phenylacetonitrile and cyclopentanone, or it can serve as a starting point for further chemical modifications to produce a range of flavor and fragrance compounds. google.com

Table 3: Chemical Role in Agrochemical and Fragrance Synthesis

IndustryChemical Role of this compoundExample of TransformationTarget Molecule Class
AgrochemicalIntermediate/Building BlockHydrolysis of nitrile to form an amide or carboxylic acid.Herbicides, Pesticides
Flavor & FragrancePrecursor/IntermediateCondensation reaction with a ketone or further functional group modification.Fragrance Ingredients

Future Research Directions and Challenges in 2 Cyclopentyl 2 Phenylacetonitrile Chemistry

Development of More Sustainable and Efficient Synthetic Routes

A primary focus of future research is the optimization of synthetic pathways to 2-Cyclopentyl-2-phenylacetonitrile and its derivatives. The goal is to move beyond traditional methods towards processes that are more efficient, produce less waste, and use less hazardous materials.

The principles of green chemistry are becoming increasingly central to the synthesis of nitriles. encyclopedia.pub Future work on this compound will likely incorporate these strategies to minimize environmental impact. encyclopedia.pub Key approaches include:

Microwave-Assisted Synthesis : This technique can significantly accelerate reaction rates, improve yields, and lead to cleaner reactions, often under solvent-free conditions. encyclopedia.pubrasayanjournal.co.in It represents a more energy-efficient alternative to conventional heating. encyclopedia.pub

Deep Eutectic Solvents (DESs) : DESs are emerging as green alternatives to traditional organic solvents. organic-chemistry.org Composed of readily available, non-toxic components like choline (B1196258) chloride and urea (B33335) or glycerol, they are biodegradable and can act as both solvent and catalyst. organic-chemistry.orgrsc.org Research shows that DESs can be highly effective and reusable in nitrile synthesis, offering mild reaction conditions and high atom economy. organic-chemistry.orgmdpi.com

Ionic Liquids (ILs) : Ionic liquids can serve multiple roles as co-solvents, catalysts, and phase-separation agents, simplifying reaction workups and allowing for the recycling of the reaction medium. rsc.org A novel route for nitrile synthesis from aldehydes using a specific hydroxylamine-based ionic liquid has demonstrated 100% conversion and yield, highlighting a promising eco-friendly pathway. rsc.org

Solvent-Free and Catalyst-Free Methods : Grinding techniques and reactions on solid supports like silica (B1680970) gel are also being explored to reduce or eliminate the need for solvents, which are a major source of chemical waste. encyclopedia.pubrasayanjournal.co.in

Table 1: Green Chemistry Approaches for Nitrile Synthesis
ApproachCatalyst/MediumKey AdvantagesSource
Microwave IrradiationSolid supports (e.g., silica gel, Al₂O₃) or solvent-freeIncreased reaction rates, enhanced yields, reduced reaction times, energy efficiency. encyclopedia.pubrasayanjournal.co.in
Deep Eutectic Solvents (DESs)e.g., Choline chloride/urea, FeCl₃·6H₂O/glycerolBiodegradable, low cost, non-toxic, reusable, can act as both solvent and catalyst. organic-chemistry.orgrsc.org
Ionic Liquids (ILs)e.g., Hydroxylamine-based ILsActs as co-solvent, catalyst, and phase-separation agent; eliminates need for metal salt catalysts. rsc.org
Solvent-Free GrindingMortar and pestle or ball millingEliminates solvent waste, high efficiency, applicable for solid-state reactions. encyclopedia.pub

Catalysis is at the heart of modern organic synthesis, and its application to the production of this compound is a critical area for future development. The focus is on catalysts that can offer high selectivity for the desired product, thereby reducing purification costs and waste.

Transition Metal Catalysis : Catalysts based on copper, nickel, and palladium have been investigated for cyanation and alkylation reactions. researchgate.net For instance, copper-hydride catalysis provides an economical route for dehydrating primary amides to form nitriles at room temperature. organic-chemistry.org Iron-based catalysts, particularly in the form of FeCl₃·6H₂O, are gaining attention as they are inexpensive, abundant, and environmentally benign. rsc.org Iron-based deep eutectic solvents have been successfully used for Ritter reactions involving nitriles, offering high yields under mild, aerobic conditions without the need for chromatographic purification. rsc.org

Phase Transfer Catalysis (PTC) : The use of phase transfer catalysts like triethylbenzylammonium chloride can facilitate reactions between reactants in different phases, such as the condensation of a phenylacetonitrile (B145931) with a ketone in the presence of an aqueous base. google.com This approach can improve reaction efficiency in multiphase systems.

Organocatalysis : Metal-free catalytic systems are a key goal of green chemistry. The use of organocatalysts for reactions like the Strecker synthesis of α-aminonitriles presents a promising avenue for creating chiral centers with high enantioselectivity. rsc.org

Table 2: Catalytic Systems for α-Alkylated Phenylacetonitrile Synthesis
Catalyst TypeExample SystemApplicationPotential AdvantagesSource
Transition MetalNickel(II) complexα-alkylation of arylacetonitriles with secondary alcohols.High tolerance for various functional groups. researchgate.net
Transition Metal (Green)FeCl₃·6H₂O/Glycerol DESAmidation of alcohols with nitriles (Ritter Reaction).Sustainable, reusable, mild conditions, high yields. rsc.org
Phase Transfer CatalystTriethylbenzylammonium chlorideCondensation of benzyl (B1604629) cyanide with cyclic ketones.Enhances reaction in multiphase systems. google.com
OrganocatalystThiourea derivatives (in Strecker reaction)Enantioselective synthesis of α-aminonitriles.Metal-free, high stereoselectivity. rsc.org

Exploration of Novel Reactivity Patterns and Transformations

While the synthesis of this compound is a key research area, understanding its full range of chemical reactivity is equally important for unlocking new applications. The nitrile group is a versatile functional group that can undergo a variety of transformations. Future research will likely focus on exploring less common reactions and developing new synthetic applications for its derivatives. For example, the reactivity of nitriles coordinated to transition metals like platinum can lead to the formation of unique amidine complexes, opening pathways to new materials or biologically active compounds. researchgate.net Furthermore, investigating its behavior in radical-coupling reactions, where phenylacetonitriles have sometimes proven challenging, could lead to novel carbon-carbon bond-forming strategies. ub.edu.ar

Advanced Stereochemical Control in Complex Derivatization

The carbon atom bearing the phenyl and cyclopentyl groups in this compound is a chiral center. For many applications, particularly in pharmaceuticals, controlling the three-dimensional arrangement (stereochemistry) of this center is crucial, as different stereoisomers can have vastly different biological activities. researchgate.net

Future research will focus on the development of advanced methods for stereoselective synthesis. This involves:

Asymmetric Catalysis : Employing chiral catalysts to favor the formation of one enantiomer over the other. This remains a significant challenge requiring the design of new catalytic systems. researchgate.net

Chiral Auxiliaries : Using a removable chiral group to direct the stereochemical outcome of a reaction.

Diastereoselective Reactions : In molecules with existing stereocenters, controlling the formation of new ones is critical. Studies on the synthesis of related α-alkylated methamphetamines have demonstrated methods to control diastereoselectivity through strategic choice of reagents and reaction pathways, such as reduction of chiral 1,2-aminoalcohols. researchgate.net

The deliberate design of synthetic routes that provide precise stereochemical control is essential for producing complex, enantiomerically pure molecules derived from this compound for advanced applications. researchgate.netresearchgate.net

Interdisciplinary Research Integrating Computational and Experimental Studies

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research. iranchembook.ir For this compound, this interdisciplinary approach can provide deep insights into its properties and reactivity.

Predicting Reactivity and Spectra : Computational methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as the HOMO-LUMO gap, which indicates reactivity. researchgate.net These methods can also predict spectroscopic data (e.g., NMR, IR), which aids in the characterization of new compounds. core.ac.uk

Modeling Reaction Mechanisms : Computational studies can elucidate complex reaction pathways and transition states that are difficult or impossible to observe experimentally. iranchembook.ir This understanding helps in optimizing reaction conditions and designing more effective catalysts.

Guiding Drug Design : In medicinal chemistry, computational modeling is used to simulate the interaction of a molecule with a biological target, such as the protein menin. researchgate.net This allows for the rational, structure-based design of more potent and selective inhibitors, guiding which derivatives of this compound should be synthesized and tested.

The synergy between predicting properties and mechanisms on a computer and then verifying and applying them in the lab is a key direction that will drive future innovation in the chemistry of this compound. core.ac.ukuni-koeln.de

Q & A

Q. What are the recommended synthetic routes for 2-Cyclopentyl-2-phenylacetonitrile, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or Friedel-Crafts alkylation using cyclopentyl halides and phenylacetonitrile derivatives. Reaction optimization should focus on solvent selection (e.g., dichloromethane for polar aprotic conditions), temperature control (40–60°C), and catalyst choice (e.g., Lewis acids like AlCl₃). Monitoring via TLC or HPLC is critical to track intermediate formation. For purification, column chromatography with silica gel and ethyl acetate/hexane gradients is recommended .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., δ ~2.5–3.5 ppm for cyclopentyl protons, δ ~4.0–4.5 ppm for nitrile-adjacent carbons).
  • IR : Validate the nitrile group via a sharp absorption band near ~2240 cm⁻¹.
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the theoretical molecular weight (C₁₃H₁₅N, 185.27 g/mol). Purity should be assessed via HPLC (>95% area under the curve) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of waste following local hazardous material regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

  • Methodological Answer : Contradictions may arise from impurities (e.g., unreacted starting materials) or stereochemical variations. Strategies include:
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-carbon couplings.
  • Spiking Experiments : Add known reference compounds to identify overlapping signals.
  • Computational Modeling : Use DFT calculations to simulate NMR spectra and validate assignments .

Q. What are the key impurities to monitor during synthesis, and how can they be quantified?

  • Methodological Answer : Common impurities include:
  • Cyclopentylphenylmethanone (byproduct of incomplete nitrile formation).
  • 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid (oxidation product).
    Quantify these via HPLC with a C18 column and UV detection at 254 nm. Calibrate using reference standards (e.g., Imp. K(EP): 2-Cyclopentyl-2-phenylacetic acid) .

Q. How can solubility limitations of this compound in aqueous systems be addressed for biological assays?

  • Methodological Answer : Due to its hydrophobicity (no solubility data available in ), use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Validate biocompatibility via negative controls in cytotoxicity assays. For in vitro studies, consider microsomal stability testing to assess metabolic interference .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The nitrile group acts as an electron-withdrawing group, enhancing α-carbon electrophilicity. Study kinetics under varying pH and nucleophile concentrations (e.g., Grignard reagents). Use DFT calculations to map transition states and identify rate-limiting steps. Compare with analogous compounds (e.g., 1-Cyclopentenylacetonitrile) to isolate steric/electronic effects .

Data Presentation Guidelines

  • Tables : Include retention times, NMR shifts, and impurity thresholds (Example):
ParameterValueMethodReference
Melting PointNot reportedDSC
Key ImpurityCyclopentylphenylmethanoneHPLC (EP Std.)
Nitrile IR Band2240 cm⁻¹FT-IR
  • Figures : Provide reaction schemes, chromatograms, and computational models with clear annotations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.